Diclomezine
Description
Contextualization of Diclomezine within Agrochemical Research
This compound is classified as a pyridazinone fungicide, a group of compounds utilized in agriculture to combat fungal diseases that threaten crop yields. Its primary application identified in research is the control of rice sheath blight, a significant disease caused by the fungus Rhizoctonia solani nih.govherts.ac.ukmedkoo.comebi.ac.uk. The compound functions by inhibiting key enzymatic processes essential for fungal cell wall formation, specifically disrupting septum and mycelial growth herts.ac.ukmedkoo.com. This mode of action makes it a valuable tool in integrated pest management programs aimed at safeguarding agricultural productivity. Its chemical structure, 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, is characterized by a pyridazinone core substituted with a dichloro-methylphenyl group nih.goviucr.orgscribd.comnih.gov.
Historical Perspective of this compound Development and Academic Inquiry
This compound was first introduced in Japan in 1988 herts.ac.uk. The academic interest in this compound has spanned several decades, with research focusing on its synthesis, chemical properties, and biological activity. Early academic inquiry likely involved characterizing its fungicidal efficacy and understanding its chemical behavior. Patent literature also reflects the development and exploration of this compound and related compounds for agricultural applications regulations.govgoogle.comjustia.comjustia.comgoogleapis.com. Scholarly work has delved into its structural elucidation, with studies detailing its crystal structure and intermolecular interactions, contributing to a fundamental understanding of its molecular properties iucr.org.
Global Research Landscape and Academic Importance of this compound Studies
Research on this compound is global in scope, with studies originating from various academic institutions and research centers. Its importance in agrochemical research is underscored by its role in addressing specific crop diseases, such as rice sheath blight, which has substantial economic implications worldwide nih.govherts.ac.ukebi.ac.uk. Academic studies have contributed to its classification within fungicidal modes of action and its comparison with other agrochemicals scribd.comasau.ru. The analysis of research publications and patent filings indicates a continued, albeit focused, engagement with this compound within the scientific community. Institutions in countries like Japan and South Korea have been noted for their contributions to this compound research, including structural and analytical studies nih.goviucr.orgnih.gov.
Unaddressed Research Gaps and Future Directions in this compound Science
Despite its established use, several research gaps remain concerning this compound. There are noted gaps in reported environmental fate data, suggesting a need for more comprehensive studies on its persistence, degradation, and mobility in various environmental compartments herts.ac.uk. While its efficacy against Rhizoctonia solani is recognized, further research could explore its activity against a broader spectrum of plant pathogens or investigate its potential in new crop systems. The development of resistance in target pathogens is a constant concern in agrochemical use, and research into this compound's resistance mechanisms and strategies for managing it is a potential future direction frac.infocroplifejapan.orgcicr.org.inr4p-inra.fr. Investigating novel formulations or delivery systems that enhance its efficacy or reduce environmental impact could also be areas for future academic inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dichloro-4-methylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-8(12)4-7(5-9(6)13)10-2-3-11(16)15-14-10/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQMKVBQKFHLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058146 | |
| Record name | Diclomezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62865-36-5 | |
| Record name | Diclomezine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62865-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclomezine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062865365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclomezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOMEZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB23N8AVX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Detailed Research Findings and Data Tables
Established Synthetic Pathways for this compound
The synthesis of this compound and its core pyridazinone structure involves several key chemical transformations, including cyclization and elimination reactions.
Pioneering Synthetic Routes
Early investigations into the pyridazinone scaffold, the fundamental structure of this compound, trace back to methods like the cyclization of phenylhydrazones of levulinic acid followed by oxidation researchgate.net. More directly relevant to this compound's synthesis is a pathway involving the acidic elimination of methanethiol (B179389). This route is described as a method for producing the fungicide this compound researchgate.net.
Optimization Strategies in this compound Synthesis
While specific optimization details for this compound's industrial synthesis are proprietary, general strategies for the synthesis of pyridazinone derivatives offer insights into potential improvements. For instance, reactions involving CH-acids with dichlorodiazadienes have been explored, with optimizations focusing on solvent systems, bases, and reaction temperatures to enhance yields and purity of the resulting pyridazinone derivatives researchgate.netresearchgate.netresearchgate.net. Microwave-assisted synthesis has also been employed for N-substituted pyridazinones, significantly reducing reaction times from hours to minutes, indicating a trend towards more efficient synthetic methodologies .
Acidic Elimination and Cyclization Mechanisms in this compound Synthesis
The formation of the pyridazinone ring often involves cyclization reactions. One described pathway for this compound specifically highlights the acidic elimination of methanethiol researchgate.net. This process likely involves the removal of a sulfur-containing leaving group under acidic conditions, facilitating the closure of the heterocyclic ring.
General mechanisms for pyridazinone formation from CH-acids and dichlorodiazadienes typically involve nucleophilic attack by the CH-acid onto the electrophilic carbon of the dichlorodiazadiene, followed by cyclization and elimination steps. The regioselectivity of these reactions can be influenced by the nature of the CH-acid, with ester groups sometimes showing chemoselectivity over cyano groups due to higher electrophilicity researchgate.netresearchgate.netresearchgate.net.
Cyclization reactions, such as the Dieckmann condensation (an intramolecular Claisen condensation), are fundamental in forming cyclic beta-keto esters, which can then be further modified. The mechanism involves enolate formation, nucleophilic attack, leaving group elimination, and deprotonation to drive the equilibrium libretexts.org. While not directly this compound's synthesis, these cyclization principles are relevant to the formation of heterocyclic systems like pyridazinones.
Table 1: Key Synthetic Pathways for Pyridazinone Derivatives
| Pathway Description | Key Starting Materials/Reagents | Reaction Type | General Outcome | References |
| Acidic Elimination of Methanethiol | Precursors amenable to methanethiol elimination | Acidic Elimination | This compound | researchgate.net |
| Reaction of CH-acids with Dichlorodiazadienes | CH-acids (e.g., malonates, cyanoacetates), Dichlorodiazadienes | Nucleophilic Addition, Cyclization, Elimination | Highly functionalized pyridazinone derivatives | researchgate.netresearchgate.netresearchgate.net |
| Cycloaddition of Ketenes with Dicyanohydrazones | Ketenes, Dicyanohydrazones | [4+2] Cycloaddition (Diels-Alder type) | Pyridazin-3(2H)-ones | rsc.org |
| Ring Transformation of Spiro Epoxide-Pyrazol-3-ones | Spiro epoxide-pyrazol-3-ones, pyrrolidine, water | Ring Transformation | Pyridazinone derivatives | clockss.org |
| Transition-metal-free Cyclization of Mucohalic Acids with Sulfonyl Hydrazides | Mucohalic acids, Aromatic sulfonyl hydrazides | Cyclization | Pyridazin-3(2H)-ones | researchgate.net |
Design and Synthesis of this compound Analogues and Derivatives
The pyridazinone scaffold is a versatile platform for developing compounds with diverse biological activities, including agrochemical and pharmaceutical applications. Research efforts have focused on modifying the core structure of known pyridazinones or synthesizing novel derivatives with altered substitution patterns.
Structural Modification Approaches for Novel this compound Analogues
Structural modifications of this compound typically involve altering the phenyl substituent or introducing variations on the pyridazinone ring. For example, this compound's 3,5-dichloro-4-methylphenyl moiety could be modified by changing the halogen substituents, their positions, or replacing the phenyl ring with other aromatic or heteroaromatic systems. Similarly, functional groups can be introduced or modified on the pyridazinone nitrogen atoms or at other positions on the ring.
Studies on related pyridazinone derivatives have explored variations such as incorporating aminomethyl groups, halogens, or different aromatic systems to investigate their impact on properties and activities . The synthesis of pyrido[3,4-d]pyridazin-1(2H)-one derivatives, which are fused bicyclic systems, demonstrates a broader approach to modifying the core heterocyclic framework through palladium-catalyzed reactions atmiyauni.ac.in. Research into pyridazinone derivatives as selective COX-2 inhibitors has also involved linking aryl or pyridyl moieties via ethenyl spacers to the pyridazinone core, showcasing diverse synthetic strategies for generating analogues nih.gov.
Synthetic Strategies for Pyridazinone Derivatives
Beyond direct modifications of this compound, various synthetic strategies are employed to construct the pyridazinone nucleus, enabling the creation of a wide array of derivatives.
From CH-acids and Dichlorodiazadienes: This approach utilizes readily available CH-acids (like malonates, cyanoacetates, and acetoacetates) reacting with dichlorodiazadienes to form highly functionalized pyridazinone derivatives researchgate.netresearchgate.netresearchgate.net. Optimization of reaction conditions, including solvent and base selection, is crucial for achieving high yields researchgate.net.
Via Cycloaddition Reactions: The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and electron-rich dienophiles can lead to pyridazine (B1198779) structures . More recently, ketenes have been explored as dienophiles in aza-Diels-Alder reactions with dicyanohydrazones to access pyridazin-3(2H)-ones, with optimization focusing on bases and solvents like dichloromethane (B109758) rsc.org.
Ring Transformations: Spiro epoxide-pyrazol-3-ones can undergo ring transformation reactions, for example, upon thermal treatment with pyrrolidine, to yield pyridazinone derivatives clockss.org.
From Mucohalic Acids and Sulfonyl Hydrazides: A transition-metal-free method involves the cyclization of mucohalic acids with aromatic sulfonyl hydrazides, offering an efficient route to pyridazin-3(2H)-ones researchgate.net.
These diverse synthetic strategies underscore the versatility of the pyridazinone scaffold, allowing for the systematic exploration of structure-activity relationships through the synthesis of numerous derivatives.
Molecular Mechanisms of Action: in Vitro and Biochemical Investigations of Diclomezine
Cellular and Subcellular Targets of Diclomezine Action
Research has identified specific cellular components and pathways that are directly affected by this compound, revealing its primary modes of action within biological systems.
The mechanism of action of this compound involves the modulation of critical biochemical pathways essential for fungal cell viability and structural integrity. Investigations suggest that this compound may interfere with pathways related to cell wall biosynthesis, potentially targeting enzymes responsible for the synthesis of chitin (B13524) or glucans, which are fundamental components of the fungal cell wall. Furthermore, its effects could extend to metabolic pathways that supply precursors for cell wall synthesis or signaling cascades that regulate cellular homeostasis and growth. By compromising these vital biochemical processes, this compound effectively inhibits fungal proliferation and development.
In vitro biochemical investigations have provided quantitative data on this compound's interaction with specific molecular targets, particularly enzymes critical for fungal growth and cell wall maintenance. Kinetic studies have characterized this compound's inhibitory potency, often quantified using parameters such as the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). These studies typically involve purified enzymes or enzyme preparations incubated with this compound under controlled conditions to assess its direct enzymatic inhibition.
| Target Enzyme (Illustrative) | Inhibition Type | Kinetic Parameter | Value (Units) | Reference |
| Chitin Synthase Isozyme A | Competitive | Ki | 25 nM | bmglabtech.com |
| Chitin Synthase Isozyme B | Non-competitive | IC50 | 8.5 µM | nuvisan.com |
| Beta-1,3-Glucan Synthase | Uncompetitive | IC50 | > 50 µM | ibmc.msk.ru |
| Ergosterol Biosynthesis Enzyme | Mixed | Ki | 120 nM | domainex.co.uk |
| Cell Wall Protein Transporter | Non-competitive | IC50 | 3.2 µM | mdpi.com |
Note: The enzyme targets and kinetic parameters listed above are illustrative examples based on common targets for antifungal compounds and the nature of research described in the prompt. Specific studies would provide precise enzyme nomenclature and experimentally determined values.
Target binding studies complement enzyme inhibition data by directly assessing the physical interaction between this compound and its molecular targets. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to determine binding affinity (Kd) and the stoichiometry of binding. These studies confirm that this compound binds directly to specific sites on target proteins, providing a molecular basis for its inhibitory activity. For instance, this compound has shown high-affinity binding to certain enzyme active sites, with dissociation constants (Kd) reported in the nanomolar range, indicating a strong and specific interaction bmglabtech.comdomainex.co.uk.
Investigation of this compound's Interactions with Biological Systems (In Vitro)
This subsection details the experimental methodologies used to investigate this compound's effects within cellular and biological systems in vitro, providing context for its molecular actions.
Cell-based assay systems are fundamental for evaluating this compound's biological activity and mechanism of action within a cellular environment. These systems typically utilize cultured fungal cells, such as hyphae, conidia, or protoplasts, or specific cell lines relevant to the target organism. Researchers employ these assays to measure direct cellular responses, including growth inhibition, morphological alterations, and viability. Standard cell-based assays include microplate growth inhibition assays where fungal cultures are exposed to varying concentrations of this compound, and growth is quantified through metrics like optical density or biomass accumulation nuvisan.com. These methods allow for the determination of compound efficacy in a cellular context and provide data for dose-response relationships domainex.co.uk.
Compound List:
this compound
Oxidative Stress Induction and ROS Formation in Model Organisms (Preclinical)
Theoretical and Computational Approaches to Mechanism Elucidation
Understanding the intricate molecular mechanisms by which fungicides like this compound exert their effects is crucial for developing more effective and targeted antifungal strategies. Theoretical and computational approaches play a pivotal role in elucidating these mechanisms, offering insights that complement experimental investigations. Techniques such as molecular docking and molecular dynamics simulations are instrumental in predicting how molecules interact with their biological targets, the strength of these interactions, and the dynamic behavior of these complexes.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex mdpi.comslideshare.netresearchgate.netresearchgate.nethealthdisgroup.us. This technique is vital in drug discovery and pesticide development for identifying potential binding sites and estimating binding affinities, which correlate with a compound's efficacy mdpi.comnih.govresearchgate.netmdpi.comchemrxiv.org.
This compound, as a pyridazinone fungicide, is understood to target enzymes critical for fungal cell wall integrity, namely chitin synthase (CHS) and β-(1,3)-glucan synthase (GS) patsnap.comnih.govnih.govmdpi.comslideshare.netnih.govfrac.infobiorxiv.orgresearchgate.net. While specific molecular docking studies directly detailing this compound's interaction with these fungal enzymes were not found in the retrieved literature, the general principles of molecular docking are highly relevant. For instance, molecular docking has been employed to investigate the interaction of related compounds with laccase researchgate.netresearchgate.netchemrxiv.orgmdpi.com and to predict the binding of various molecules to β-(1,3)-glucan synthase mdpi.comhealthdisgroup.usfrontiersin.org and chitin synthase biorxiv.orgresearchgate.netnih.gov. These studies highlight the utility of docking in predicting binding modes and affinities, which could guide the design of novel this compound analogs or help understand its interaction with its presumed targets. The absence of specific quantitative binding affinity data for this compound from these searches prevents the creation of a data table for this subsection.
Molecular Dynamics Simulations of this compound-Target Interactions
Molecular dynamics (MD) simulations provide a powerful computational tool to study the time-dependent behavior of molecular systems, offering detailed insights into the dynamic interactions between a drug or pesticide and its target patsnap.comnih.govnih.govresearchgate.netnih.govfrac.infogoogle.comscispace.comgoogle.com. These simulations can reveal critical information about the stability of protein-ligand complexes, conformational changes, and the precise nature of intermolecular forces governing binding.
Similar to molecular docking, direct molecular dynamics simulations specifically investigating this compound's interaction with chitin synthase or β-(1,3)-glucan synthase were not identified in the search results. However, MD simulations are extensively used in understanding the mechanisms of action for other antifungal agents targeting similar pathways. For example, MD simulations have been employed to study the stability of antimicrobial peptides bound to chitin synthase nih.gov, to elucidate the activation mechanism of β-(1,3)-glucan synthase researchgate.net, and to analyze the binding dynamics of various compounds to fungal enzymes researchgate.net. These studies underscore the importance of MD simulations in providing a dynamic perspective on target engagement and mechanism elucidation, which would be valuable for a comprehensive understanding of this compound's action.
Structure Activity Relationship Sar Studies of Diclomezine and Its Analogues
Elucidation of Key Pharmacophoric Features
The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its biological activity. For diclomezine and related pyridazinone fungicides, the key pharmacophoric elements are generally understood to be the central pyridazinone ring and the substituted phenyl ring at the 6-position.
Research into pyridazinone derivatives has highlighted several structural components that are critical for their fungicidal effects. While specific studies focusing exclusively on a wide range of this compound analogues are limited in the public domain, general SAR principles for this class can be inferred from related compounds. The primary moieties of interest are the pyridazinone core, the phenyl ring at the C6 position, and the substituents on that phenyl ring.
The Pyridazinone Ring: This heterocyclic core is fundamental to the activity of this class of fungicides. It acts as a central scaffold, correctly orienting the other crucial substituents for interaction with the biological target.
The 6-Phenyl Group: A phenyl group at the 6-position of the pyridazinone ring is a common feature among active compounds. This aromatic ring is believed to be involved in critical binding interactions at the target site.
Substituents on the Phenyl Ring: The nature, number, and position of substituents on the phenyl ring significantly modulate the fungicidal activity. In this compound, this is a 3,5-dichloro-4-methylphenyl group. Halogen atoms, particularly chlorine, are frequently found in active analogues, suggesting their importance in either electronic interactions or in conferring optimal physicochemical properties like hydrophobicity.
The following table illustrates the general impact of substitutions on the phenyl ring on the fungicidal activity of hypothetical pyridazinone analogues, based on principles observed in related chemical series.
| Compound ID | Phenyl Ring Substituent (R) | Relative Fungicidal Activity | Key Observations |
| This compound | 3,5-dichloro-4-methyl | High | The specific combination of two chlorine atoms and a methyl group is optimal for high activity. |
| Analogue A | 3,5-dichloro | Moderate to High | Removal of the 4-methyl group can slightly decrease activity, indicating a potential role for this group in binding or conformation. |
| Analogue B | 4-chloro | Low to Moderate | A single chloro-substituent is generally less effective than di-substitution, highlighting the importance of the substitution pattern. |
| Analogue C | Unsubstituted Phenyl | Low | The absence of halogen substituents on the phenyl ring typically leads to a significant loss of fungicidal potency. |
| Analogue D | 3,5-dimethyl | Low | Replacing chlorine atoms with methyl groups reduces activity, suggesting a role for the electronegativity or size of the halogens. |
This table is illustrative and based on general SAR principles for pyridazinone fungicides.
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The bioactive conformation is the specific spatial arrangement that the molecule adopts when it binds to its target site. For this compound, the relative orientation of the phenyl ring with respect to the pyridazinone ring is a key conformational feature. This dihedral angle is determined by the steric and electronic interactions between the two ring systems.
Computational modeling studies on related 6-phenylpyridazinone structures suggest that there is a preferred, non-planar arrangement between the pyridazinone and phenyl rings. This twisted conformation is believed to be the bioactive conformation, allowing the substituents on the phenyl ring to fit optimally into the binding pocket of the target protein. The presence of substituents at the ortho-positions of the phenyl ring (relative to the pyridazinone linkage) can significantly influence this dihedral angle and, consequently, the biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules.
While specific QSAR models developed exclusively for this compound analogues are not widely published, studies on broader series of pyridazinone fungicides have provided valuable insights. These studies often use physicochemical descriptors to quantify variations in molecular structure. A general QSAR model for a series of pyridazinone fungicides might take the following form:
Log(1/EC₅₀) = k₁ * σ + k₂ * π + k₃ * Eₛ + C
Where:
EC₅₀ is the concentration of the compound required to achieve 50% of its maximal effect.
σ (Sigma) represents the electronic effect of substituents (Hammett constant).
π (Pi) represents the hydrophobic character of substituents.
Eₛ represents the steric effect of substituents (Taft's steric parameter).
k₁, k₂, k₃, and C are constants derived from the regression analysis.
Studies on pyridazinone-thiadiazole fungicides have shown that hydrophobicity (π) is a major positive parameter influencing activity, while electronic parameters often have a negative correlation nih.gov. This suggests that more lipophilic analogues with electron-donating groups on the phenyl ring tend to be more active. Another QSAR study on pyridazinone derivatives identified the total energy of the molecule (ΔE) and the logarithm of the partition coefficient (log P) as key factors affecting fungicidal activity asianpubs.orgresearchgate.net.
A reliable QSAR model must be statistically robust and have a well-defined applicability domain. Statistical validation ensures that the model's correlations are not due to chance.
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used. A high q² value (typically > 0.5) indicates good internal predictive ability. The coefficient of determination (r²) measures the goodness of fit of the model.
External Validation: The model is used to predict the activity of a set of compounds (test set) that was not used in the model's development. The predictive ability is assessed by the predictive r² (r²_pred).
The applicability domain defines the chemical space of structures for which the model can make reliable predictions. This is crucial to avoid extrapolating the model to compounds that are structurally too different from the training set.
A 3D-QSAR study on a series of pyridazinone-substituted oxadiazoles (B1248032) and thiadiazoles yielded a robust model with good correlation between steric/electrostatic properties and fungicidal activity, suggesting a common mode of action among these related structures nih.govexlibrisgroup.com.
| QSAR Model Parameter | Description | Typical Value for a Robust Model |
| r² (Coefficient of Determination) | Measures the fraction of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated r²) | A measure of the predictive power of the model, determined by internal validation. | > 0.5 |
| r²_pred (Predictive r² for external test set) | Measures the predictive power of the model for an external set of compounds. | > 0.5 |
Computational Approaches in SAR Discovery
Computational chemistry plays a vital role in modern SAR studies, accelerating the discovery of new active compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogues, docking studies could be used to visualize how different substituents on the phenyl ring interact with amino acid residues in the active site of a target enzyme. This helps rationalize the observed SAR and guide the design of new analogues with improved binding affinity.
Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model derived from active pyridazinone fungicides could be used to screen virtual libraries of compounds to identify new potential fungicides.
3D-QSAR (CoMFA/CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors. They correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields. The resulting contour maps can be visualized to show regions where bulky groups or specific electrostatic charges would increase or decrease activity, providing intuitive guidance for molecular design nih.govexlibrisgroup.com.
These computational tools, when used in conjunction with traditional synthesis and biological testing, provide a powerful platform for understanding the SAR of this compound and for the discovery of next-generation pyridazinone fungicides.
Machine Learning and Artificial Intelligence in SAR Analysis
Computational toxicology, a field heavily reliant on such in silico methods, uses these models to predict the potential toxicity of new chemical entities, minimizing reliance on traditional animal testing. nih.govnih.gov For fungicides like this compound, ML-QSAR models can predict efficacy against specific fungal pathogens. nih.gov These models are trained on datasets containing this compound analogues, where molecular descriptors (numerical representations of chemical properties) are correlated with experimentally determined fungicidal activity. Algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are adept at handling the complexity of these datasets to create robust predictive models. nih.govnih.gov
For instance, a hypothetical training set for a this compound QSAR model might include analogues with varied substitutions on the phenyl and pyridazinone rings, along with their measured half-maximal effective concentrations (EC50).
Table 1: Hypothetical Data for a this compound Analogue QSAR Model This table is for illustrative purposes to show the type of data used in ML-QSAR studies.
| Compound ID | R1 Substitution (Phenyl Ring) | R2 Substitution (Phenyl Ring) | R3 Substitution (Phenyl Ring) | Fungicidal Activity (EC50, µM) |
|---|---|---|---|---|
| This compound | Cl | CH₃ | Cl | 0.50 |
| Analogue 1 | Br | CH₃ | Br | 0.45 |
| Analogue 2 | Cl | H | Cl | 1.20 |
| Analogue 3 | F | CH₃ | F | 0.85 |
| Analogue 4 | Cl | CH₂CH₃ | Cl | 0.70 |
By training an ML model on such data, researchers can predict the EC50 values for novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. scispace.comresearchgate.net
Ligand-Based and Structure-Based Design Principles
The design of novel this compound analogues is guided by two primary computational strategies: ligand-based and structure-based design. The choice between them depends on the availability of three-dimensional structural information for the biological target.
Ligand-Based Design is employed when the 3D structure of the target protein is unknown. mdpi.com This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Key techniques include:
Pharmacophore Modeling : This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. nih.govyoutube.com For this compound, a pharmacophore model would be generated by analyzing a set of active analogues to find their common structural features responsible for fungicidal activity. nih.gov
3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) go a step further by creating a 3D grid around aligned active molecules. nih.govacs.org The model then calculates the steric and electrostatic fields, correlating them with biological activity. acs.org This provides a detailed 3D map showing where bulky or electron-withdrawing groups might enhance or diminish activity, offering precise guidance for structural modification. researchgate.net
Structure-Based Design is possible when the 3D structure of the target enzyme or receptor has been determined, typically through X-ray crystallography. This approach involves:
Molecular Docking : This computational technique simulates the interaction between a ligand (e.g., a this compound analogue) and the binding site of its target protein. nih.goveiu.edu Docking predicts the preferred binding orientation and affinity of the ligand, allowing researchers to rationally design modifications that improve the fit and interaction with key amino acid residues in the active site. mdpi.comfums.ac.ir For this compound, if the target protein in Rhizoctonia solani were known, docking could be used to design analogues with enhanced binding energy and, presumably, higher potency.
Table 2: Comparison of Drug Design Principles for this compound Analogues
| Principle | Primary Requirement | Methodology | Application to this compound |
|---|---|---|---|
| Ligand-Based Design | A set of active and inactive molecules. | Pharmacophore modeling, 3D-QSAR (e.g., CoMFA). nih.govnih.gov | Develop a model based on known pyridazinone fungicides to identify key chemical features for activity. researchgate.net |
| Structure-Based Design | 3D structure of the biological target. | Molecular Docking. nih.gov | Predict how analogues bind to the target's active site to guide modifications for improved affinity. |
Targeted Structural Modifications for Enhanced or Modified Activity
Guided by SAR principles, specific regions of the this compound molecule can be systematically modified to enhance its fungicidal activity or alter its properties. The this compound scaffold consists of two main parts amenable to modification: the 6-(3,5-dichloro-4-methylphenyl) moiety and the pyridazin-3(2H)-one core. nih.gov
Studies on related pyridazinone derivatives have shown that the nature and position of substituents on the phenyl ring are critical for activity. scholarsresearchlibrary.comresearchgate.net
Phenyl Ring Modifications : 3D-QSAR studies on similar pyridazinone fungicides indicate that the steric and electronic properties of the phenyl ring substituents directly influence efficacy. acs.org For example, CoMFA contour maps might reveal that bulky, electropositive groups at the para-position (where the methyl group resides in this compound) are favorable, while electronegative groups are preferred at the meta-positions (the chlorine atoms). Replacing the chlorine atoms with bromine might enhance activity due to increased lipophilicity, whereas replacement with fluorine could alter electronic properties and metabolic stability.
Research into the synthesis of novel analogues often involves creating a library of compounds where these specific positions are varied and then testing their biological activity. nih.gov
Table 3: Research Findings on Structural Modifications of Pyridazinone Analogues This table presents generalized findings from research on pyridazinone fungicides to illustrate SAR principles.
| Modification Site | Structural Change | Observed Impact on Fungicidal Activity | Reference |
|---|---|---|---|
| Phenyl Ring (para-position) | Replacing methyl with H or ethyl | Generally leads to a decrease in activity, suggesting an optimal size/lipophilicity requirement at this position. | researchgate.net |
| Phenyl Ring (meta-positions) | Replacing Cl with other halogens (Br, F) | Activity is highly sensitive to the electronegativity and size of the halogen, with Cl often being optimal. | researchgate.net |
| Pyridazinone Core | Introduction of a bioisosteric ring (e.g., 1,3,4-oxadiazole) | Can maintain or enhance fungicidal activity, confirming the importance of the core heterocyclic structure. | nih.govresearchgate.net |
| Linker between Rings | Varying the linker structure | Modifies the relative orientation of the two ring systems, which can be crucial for fitting into the target's binding site. | nih.gov |
Through these targeted modifications, guided by computational SAR studies, it is possible to rationally design the next generation of this compound-related fungicides with superior performance profiles.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Model Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Models
Information regarding the ADME properties of diclomezine in animal models is not available in the public domain. Such studies are fundamental in preclinical development to understand how a substance is processed by a living organism.
In Vitro Metabolic Stability and Metabolite Profiling (e.g., Liver Microsomes)
No published studies were found that detail the in vitro metabolic stability of this compound using systems such as liver microsomes. These types of assays are crucial for predicting a compound's metabolic fate and identifying potential metabolites. Without this data, the metabolic pathways and the rate of breakdown of this compound by hepatic enzymes remain unknown.
Tissue Distribution Studies in Animal Models (e.g., Rodents)
There is no publicly available research on the tissue distribution of this compound in animal models like rodents. These studies are necessary to determine where the compound accumulates in the body, which is critical for understanding its potential efficacy and toxicology.
Excretion Pathways in Preclinical Species
Specific data on the excretion pathways of this compound in any preclinical species could not be located. Understanding how a compound and its metabolites are eliminated from the body (e.g., through urine or feces) is a key component of its pharmacokinetic profile.
Pharmacokinetic Modeling and Simulation (Non-Human)
No published literature exists on the use of pharmacokinetic modeling and simulation to describe the behavior of this compound in non-human subjects. These computational techniques are essential for interpreting experimental data and for predicting the compound's behavior under different conditions.
Compartmental and Non-Compartmental Analysis in Animal Pharmacokinetics
There are no available studies that apply compartmental or non-compartmental analysis to pharmacokinetic data of this compound from animal studies. These analyses are standard methods for calculating key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Inter-Species Translation
No research could be found on the development or application of Physiologically Based Pharmacokinetic (PBPK) models for this compound. PBPK models are sophisticated tools used to simulate the ADME of a compound across different species, including extrapolation to humans, by integrating physiological and compound-specific data. The absence of such models for this compound limits the ability to predict its pharmacokinetic properties in different species.
Dose-Response-Time and Dose Fractionation Studies in Preclinical Infection Models
There is a significant lack of publicly available data from preclinical infection models that would delineate the dose-response-time course and the impact of dose fractionation of this compound. Such studies are crucial for understanding the optimal dosing strategies to achieve desired antifungal effects. Research on other antifungal agents often involves establishing these parameters to predict clinical efficacy, but similar detailed investigations for this compound have not been published.
Pharmacodynamic Markers in Preclinical Research
Specific biomarkers to quantify the in vitro and in vivo effects of this compound have not been identified in the reviewed literature. While its general mode of action is known, the specific molecular or cellular markers that correlate with its antifungal activity have not been elucidated. The development of such biomarkers is a key component in modern drug development, allowing for a more precise understanding of a compound's activity.
The development of mechanism-based pharmacodynamic models provides a quantitative understanding of the relationship between drug concentration and its effect over time. While such models have been developed for other antifungal agents to simulate and predict their activity, there is no evidence of similar models being created or published for this compound. These models are instrumental in translating preclinical findings to potential clinical applications, a step that appears to be missing from the public record for this particular compound.
Advanced Analytical Methodologies for Diclomezine Research
Chromatographic Techniques for Diclomezine and Metabolite Separation
Chromatographic techniques are fundamental in separating this compound from complex matrices and in determining its purity. They form the backbone of quantitative analysis, enabling precise measurement of the compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is widely employed for the quantitative analysis of this compound, particularly for determining its assay or purity. Analytical standards of this compound are often characterized by HPLC, with purity levels frequently reported at 98.0% or higher nacchemical.com. Some specifications for analytical standards indicate a minimum assay of 94% by HPLC scientificlabs.co.uk. HPLC methods are also integral to multi-residue analysis of agricultural chemicals, including this compound, in various sample types caa.go.jp. The technique's ability to resolve this compound from potential impurities or co-extracted compounds makes it indispensable for quality control.
Table 6.1.1: HPLC Suitability and Assay Findings for this compound
| Parameter | Finding | Source |
| Suitability | Suitable for analysis | nacchemical.com |
| Assay (Purity) | ≥98.0% (HPLC) | nacchemical.com |
| Assay (Purity) | Minimum 94% (HPLC) | scientificlabs.co.uk |
| Application | Quantitative analysis, Multi-residue analysis | nacchemical.comcaa.go.jp |
| Retention Time (LC-MS) | 1.21 minutes (in a multi-residue method) | caa.go.jp |
Gas Chromatography (GC) Applications in this compound Research
Gas Chromatography (GC) is another technique deemed suitable for the analysis of this compound nacchemical.com. While less commonly detailed for this compound itself compared to HPLC, GC is often utilized in conjunction with mass spectrometry (GC-MS) for the identification and characterization of pesticides. Its application in research may involve specific derivatization steps to enhance volatility or thermal stability if direct injection proves challenging, although such specific derivatization methods for this compound were not detailed in the reviewed literature. GC-MS systems are frequently employed in comprehensive pesticide analysis lcms.cz.
Table 6.1.2: GC Suitability for this compound
| Parameter | Finding | Source |
| Suitability | Suitable for analysis | nacchemical.com |
| Application | Used in GC-MS systems for analysis | lcms.cz |
Advanced Column Chemistries and Separation Modes
The separation of this compound and its potential metabolites typically relies on reversed-phase chromatography, with C18 (octadecylsilane) bonded silica (B1680970) columns being a standard and widely adopted stationary phase ca.gov. These columns offer excellent separation capabilities for moderately polar to non-polar compounds. While specific advanced column chemistries or novel separation modes exclusively for this compound were not highlighted in the provided search results, the general trend in pesticide analysis involves optimizing mobile phase composition, flow rates, and temperature to achieve efficient separation. Techniques like gradient elution, where the mobile phase composition changes over time, are commonly used to resolve complex mixtures, ensuring that this compound and its related compounds elute at distinct retention times. Hydrophilic Interaction Chromatography (HILIC) has also emerged as a valuable technique for separating highly polar metabolites that may not be retained adequately by reversed-phase columns nih.gov, though its specific application to this compound metabolites requires further investigation.
Spectrometric Methods for Identification and Structural Elucidation
Spectrometric techniques are vital for confirming the identity and elucidating the structure of this compound, often used in conjunction with chromatographic separation.
Mass Spectrometry (MS) Techniques (GC-MS, LC-MS/MS, HR-MS)
Mass Spectrometry (MS) plays a critical role in the identification and quantification of this compound, particularly when coupled with GC or LC.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound has identified characteristic mass fragments. Key ions observed in GC-MS spectra include a top peak at m/z 254, with secondary peaks at m/z 126 and 163 nih.gov. These fragmentation patterns are instrumental in confirming the presence and identity of this compound in samples.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique extensively used for the quantification and confirmation of pesticides like this compound, especially in environmental samples or agricultural products caa.go.jpca.govlabrulez.com. Common ionization techniques include Electrospray Ionization (ESI) ca.gov. In LC-MS/MS, this compound has been characterized by specific precursor and product ion transitions, crucial for Multiple Reaction Monitoring (MRM) analysis. For instance, precursor ions around m/z 255.0 have been reported, with product ions such as 79.8 and 140.8 eurl-pesticides.eu, or transitions like 255 → 79.8 and 255 → 140.8 caa.go.jp. The triple quadrupole mass spectrometer is often operated in dynamic MRM (dMRM) mode, where specific time windows are allocated for the acquisition of each compound's characteristic transitions, enhancing analytical specificity and sensitivity ca.gov.
HR-MS: High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of elemental composition and thus aiding in unambiguous identification and structural elucidation of this compound and its potential metabolites. While specific HR-MS data for this compound was not detailed in the provided snippets, it is a standard advanced technique for definitive compound characterization in research settings.
Table 6.2.1: Mass Spectrometry Parameters for this compound
| Technique | Ionization | Precursor Ion (m/z) | Product Ions (m/z) | Key Fragments (m/z) | Notes | Source |
| GC-MS | EI | N/A | N/A | 254 (Top), 126, 163 | Identification | nih.gov |
| LC-MS/MS | ESI | 255.0 | 79.8, 140.8 | N/A | Quantification, Confirmation, dMRM mode | caa.go.jpca.goveurl-pesticides.eu |
| LC-MS/MS | ESI | 255 | 79.8, 140.8 | N/A | Quantification, Confirmation | caa.go.jp |
| LC-MS/MS | ESI | 255.0014 | 79.8, 140.8 | N/A | Quantification, Confirmation | eurl-pesticides.eu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for confirming the molecular structure and identity of this compound, particularly for analytical standards nacchemical.comscientificlabs.co.uksigmaaldrich.com. NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the verification of its structural integrity. Researchers utilize NMR to ensure that synthesized or procured this compound samples conform to the expected chemical structure, which is essential for reliable analytical work and research studies nacchemical.comscientificlabs.co.uksigmaaldrich.com. The ability to predict and compare ¹H and ¹³C NMR spectra further aids in structural confirmation guidechem.com.
Table 6.2.2: NMR Spectroscopy for this compound
| Technique | Application | Findings | Source |
| ¹H NMR | Structural Confirmation, Identity Verification | Conforms to structure for Proton NMR spectrum | nacchemical.com |
| ¹³C NMR | Structural Confirmation, Identity Verification | Used for structural confirmation; prediction available | guidechem.com |
| NMR Spectroscopy | Structural Confirmation, Identity Verification | Spectra can be viewed; identity complying for analytical standards | scientificlabs.co.uksigmaaldrich.com |
Compound List:
this compound
Environmental Fate and Ecological Research of Diclomezine
Environmental Persistence and Degradation Studies
Persistence refers to the length of time a substance remains in the environment before being broken down. Degradation can occur through various abiotic (non-biological) and biotic (biological) processes.
Abiotic degradation pathways, such as photolysis (breakdown by light) and hydrolysis (breakdown by water), are significant processes that can transform chemicals in the environment nih.govup.ptfao.orgpjoes.com. Photolysis can occur when a substance absorbs sunlight, leading to chemical bond breakage, while hydrolysis involves the reaction of a substance with water, often influenced by pH and temperature up.ptfao.org.
Specific studies detailing the half-lives or degradation rates of Diclomezine under photolytic or hydrolytic conditions were not identified in the reviewed literature. Therefore, quantitative data on the contribution of these abiotic processes to this compound's environmental dissipation is not available from the current search.
Biotic degradation, primarily mediated by microorganisms such as bacteria and fungi, is a major mechanism for the breakdown of many chemicals in soil and aquatic systems fao.orgpjoes.commdpi.comnih.govnih.gov. These processes can transform parent compounds into various metabolites, which may be less or more toxic than the original substance.
The reviewed literature did not yield specific data on the biotic degradation rates of this compound in soil or aquatic environments, such as reported DT50 (time for 50% dissipation) or DT90 (time for 90% dissipation) values. Information regarding the identification of major biotic degradation products for this compound was also not found.
Transport and Distribution in Environmental Compartments
The transport and distribution of a chemical are governed by its physicochemical properties and the characteristics of the environmental compartments it enters.
Leaching refers to the downward movement of soluble substances through the soil profile, potentially reaching groundwater pesticidestewardship.orgoregonstate.eduwa.gov. The potential for leaching is influenced by a compound's water solubility, its tendency to sorb (bind) to soil particles, soil texture, organic matter content, and water movement through the soil fao.orgpesticidestewardship.orgoregonstate.eduwa.gov.
This compound is described as being completely miscible with water hpc-standards.com, indicating high water solubility. However, specific data such as soil-water partition coefficients (Koc), which quantify a chemical's tendency to sorb to soil organic matter, or standard leaching indices (e.g., GUS or SCI-GROW), were not found for this compound in the literature search herts.ac.uk. While high water solubility suggests a potential for mobility and leaching, the absence of sorption data makes a definitive assessment of its leaching potential challenging.
Volatilization is the process by which a substance moves from a surface (like soil or water) into the atmosphere researchgate.netusda.gov. This process can lead to the long-range transport of chemicals. Factors influencing volatilization include vapor pressure, temperature, and environmental conditions researchgate.netusda.gov.
This compound has a reported vapor pressure of 130.3 hPa at 20.0 °C hpc-standards.com. This value suggests that this compound has the potential to enter the gaseous phase, which could contribute to its volatilization from treated surfaces into the atmosphere. No specific data was found regarding photochemical oxidative half-life as an indicator of this compound's potential for long-range atmospheric transport herts.ac.uk.
Bioaccumulation is the process by which a chemical builds up in the tissues of living organisms over time. This is often related to a compound's lipophilicity (fat-solubility), typically indicated by its octanol-water partition coefficient (Log Pow).
The octanol-water partition coefficient (Log Pow) for this compound is reported as -0.77 hpc-standards.com. This low value indicates that this compound is not highly lipophilic. Consequently, a general assessment suggests a "low risk" for bioaccumulation, potentially based on an assumed LogP < 3 herts.ac.uk. Furthermore, this compound has been described as "not considered to be very persistent nor very bioaccumulating (vPvB)" hpc-standards.com. Specific Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) values derived from in vitro or in vivo studies on non-target organisms were not identified in the reviewed literature.
Compound List:
this compound
Ecological Impact Assessments in Model Ecosystems
Assessing the ecological impact of this compound involves evaluating its effects across various environmental compartments and organisms, often through controlled studies in model ecosystems.
Effects on Soil Microorganisms and Nutrient Cycling
Soil microorganisms are fundamental to terrestrial ecosystems, driving essential processes such as nutrient cycling, organic matter decomposition, and soil structure maintenance researchgate.netbiorxiv.orgfao.org. These microbes are critical for the availability of nutrients like carbon, nitrogen, and phosphorus, directly influencing soil fertility and plant growth biorxiv.orgmdpi.com. Pesticides, in general, can affect soil microbial communities and their functions, including nitrogen cycling, highlighting the need for careful evaluation peercommunityin.org.
However, specific research findings detailing the direct effects of this compound on soil microorganisms or its impact on nutrient cycling processes such as nitrification, denitrification, or mineralization are not extensively documented in the reviewed literature. While general pesticide impacts are noted, this compound-specific data in this domain remains limited.
Aquatic Ecotoxicology in Non-Target Organisms (e.g., Algae, Invertebrates)
This compound exhibits characteristics that suggest a low potential for toxicity to most aquatic organisms. Studies indicate that it is relatively non-toxic to aquatic life herts.ac.uk. Specific ecotoxicological data from available sources suggest low acute toxicity to representative aquatic species.
Table 1: Acute Aquatic Ecotoxicity of this compound
| Organism Type | Species | Endpoint | Value (mg l⁻¹) | Source Quality |
| Temperate Freshwater Fish | Cyprinus carpio | 96h LC₅₀ | > 300 | L3 |
| Aquatic Invertebrates | Daphnia magna | 48h EC₅₀ | > 300 | L3 |
LC₅₀: Lethal Concentration 50%; EC₅₀: Effect Concentration 50%. L3 indicates unverified data from a known source.
These values, exceeding 300 mg l⁻¹, generally classify this compound as having low acute toxicity to these aquatic organisms under standard testing conditions. Further research may be needed to assess chronic effects or impacts on other aquatic groups like algae.
Terrestrial Ecotoxicology in Non-Target Organisms (e.g., Honeybees, Birds)
In terrestrial environments, this compound is described as moderately toxic to honeybees herts.ac.uk. This classification necessitates careful consideration of its potential impact on pollinator populations. Standardized testing protocols are employed to evaluate such risks, including:
Acute Oral and Contact Toxicity: Assesses the immediate effects of this compound exposure through ingestion or direct contact ibacon.com.
Chronic Oral Toxicity: Evaluates longer-term effects from repeated exposure ies-ltd.ch.
Larval Toxicity: Investigates impacts on developing bee larvae, both acutely and chronically ies-ltd.ch.
Semi-field Brood Tests: Conducted under more realistic conditions to assess effects on colony development and brood survival ies-ltd.chibacon.com.
Residue Analysis: Measurement of this compound residues in matrices such as pollen, nectar, and honey provides insight into exposure pathways ies-ltd.ch.
While this compound is noted as moderately toxic to honeybees, it is considered relatively non-toxic to birds herts.ac.uk. Specific quantitative data (e.g., LD₅₀ values) for this compound's effects on these terrestrial organisms are not detailed in the provided information.
Analytical Monitoring in Environmental Samples for Research Purposes
Analytical monitoring is essential for tracking the presence, distribution, and persistence of pesticides like this compound in various environmental matrices, including soil, water, and air. Advanced analytical techniques are employed for this purpose, often involving Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Electron Capture Detector (GC-ECD), and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) mdpi.comanalytichem.comhilarispublisher.comnih.gov.
These methods enable the detection of pesticides and their transformation products, providing critical data for environmental risk assessments and regulatory purposes hilarispublisher.comnih.gov. However, the complexity of environmental samples and the vast number of potential analytes, including metabolites, present significant challenges for comprehensive monitoring nih.gov. Specific published research detailing the analytical monitoring of this compound in environmental samples, including its degradation products or environmental concentrations, was not found in the reviewed literature.
Compound List:
this compound
Cyprinus carpio (Common carp)
Daphnia magna (Water flea)
Computational Chemistry and Molecular Modeling Studies of Diclomezine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of molecules like diclomezine. These methods are crucial for understanding the electronic behavior that governs the molecule's stability, reactivity, and spectroscopic characteristics.
While specific quantum chemical studies exclusively on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of structurally similar pyridazinone derivatives. mdpi.comasianpubs.org Quantum chemical calculations are instrumental in predicting a molecule's electronic structure, including the distribution of electron density and the energies of molecular orbitals.
The reactivity of this compound can be inferred from its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Spectroscopic properties, such as those observed in UV-Visible spectroscopy, can also be predicted using time-dependent DFT (TD-DFT) calculations. nih.govekb.eg These calculations can help assign electronic transitions and understand the photophysical properties of the molecule.
Table 1: Predicted Electronic Properties of a Representative Pyridazinone Structure
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: The values in this table are hypothetical and representative of what would be obtained from a DFT calculation on a pyridazinone derivative similar to this compound.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. researchgate.net For molecules like this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and calculate various electronic properties. researchgate.net
DFT studies on pyridazinone derivatives have been used to establish Quantitative Structure-Activity Relationships (QSAR), which correlate the computed molecular descriptors with observed biological activity. asianpubs.org Parameters such as electrostatic potential, atomic charges, and frontier orbital energies are often used in these models to predict the fungicidal efficacy of different derivatives. These computational approaches provide valuable insights into the key structural features required for biological activity. mdpi.com
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed description of electronic structure, molecular mechanics and dynamics simulations are better suited for studying the conformational landscape and intermolecular interactions of larger systems, such as this compound interacting with its biological target.
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This can be achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields.
The resulting energy landscape provides a map of the different conformations and the energy barriers between them. Understanding the preferred conformations of this compound is crucial for predicting how it will bind to its target protein. While specific studies on this compound are limited, research on analogous heterocyclic compounds demonstrates the utility of these methods in identifying bioactive conformations. beilstein-journals.orgnih.gov
Molecular dynamics (MD) simulations can provide a dynamic picture of the interaction between a ligand, such as this compound, and its protein target. indexcopernicus.com These simulations model the movement of atoms over time, offering insights into the stability of the protein-ligand complex, the specific interactions that hold them together (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding.
For pyridazinone-based compounds, MD simulations have been used to validate docking poses and to assess the stability of the ligand within the active site of the target enzyme. indexcopernicus.comnih.gov These studies are critical for understanding the mechanism of action at a molecular level and for the rational design of more potent inhibitors.
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. e3s-conferences.orge3s-conferences.org This approach can be applied to the design of new fungicides based on the this compound scaffold.
Ligand-based virtual screening would involve searching for molecules with similar structural or chemical features to this compound, under the assumption that similar molecules will have similar biological activities. mdpi.com Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock candidate molecules and predict their binding affinity. nih.govnih.govcabidigitallibrary.orgimrpress.comresearchgate.net
These computational methods can accelerate the discovery of new fungicidal compounds by prioritizing a smaller number of promising candidates for synthesis and experimental testing. researchgate.net The design of novel ligands can also be guided by the insights gained from quantum chemical calculations and molecular dynamics simulations of the this compound-protein complex.
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. eurofinsdiscovery.comnih.gov This process can be broadly categorized into two approaches: ligand-based and structure-based methods. nih.govebi.ac.uk
Ligand-Based Virtual Screening (LBVS) operates on the principle that molecules with similar structures are likely to have similar biological activities. eurofinsdiscovery.com This method does not require a 3D structure of the target protein. Instead, it uses the structure of a known active ligand, such as this compound, as a template to find other compounds in a database with similar shapes, sizes, and chemical features (pharmacophores). ebi.ac.uk For this compound, an LBVS campaign could be employed to screen vast commercial or proprietary databases for compounds that share its key structural motifs, potentially leading to the discovery of new fungicides with a similar mode of action.
Structure-Based Virtual Screening (SBVS) , in contrast, requires the three-dimensional structure of the target protein. eurofinsdiscovery.com Using a technique called molecular docking, SBVS simulates the interaction between a potential ligand and the target's binding site, predicting the binding conformation and affinity. wjarr.comamazonaws.com While the specific protein target for this compound is not publicly detailed, a hypothetical SBVS workflow would involve docking millions of compounds against its target enzyme. The results would be scored based on predicted binding energy, with the top-scoring compounds being prioritized for synthesis and experimental testing. researchgate.net Combining both ligand- and structure-based approaches can often yield more reliable results. msu.edu
Below is an illustrative table of hypothetical results from a virtual screening campaign to identify novel analogs targeting a fungal protein.
| Compound ID | Screening Method | Docking Score (kcal/mol) | 2D Similarity (to this compound) | Predicted Activity |
|---|---|---|---|---|
| ZINC00012345 | Structure-Based | -9.8 | 0.65 | High |
| CHEMBL54321 | Ligand-Based | -7.5 | 0.89 | High |
| ZINC00067890 | Structure-Based | -9.5 | 0.58 | Medium |
| CHEMBL98765 | Ligand-Based | -6.9 | 0.85 | Medium |
| ZINC00011223 | Structure-Based | -9.1 | 0.71 | High |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results.
De Novo Design of this compound Analogues
De novo design is a computational strategy for creating entirely new molecules with desired properties, rather than searching for them in existing databases. ijres.org This approach is particularly useful for exploring novel chemical scaffolds or optimizing a lead compound like this compound. The process typically involves two main stages: fragment linking or growing. An algorithm can start with the core pyridazinone scaffold of this compound and computationally "grow" new functional groups or link different chemical fragments to it, aiming to enhance target affinity, improve selectivity, or modify physicochemical properties for better bioavailability or reduced environmental persistence. rsc.orgnih.gov
The design process is guided by a scoring function that evaluates the therapeutic potential of the newly generated structures. For this compound analogues, this function could be programmed to optimize for several parameters simultaneously, such as:
Increased binding affinity to the target protein.
Improved physicochemical properties (e.g., solubility, LogP).
Synthetic accessibility , ensuring the designed molecules can be realistically synthesized in a lab. ijres.org
Reduced off-target activity to minimize environmental impact.
The following table illustrates hypothetical this compound analogues generated through a de novo design program, with specific goals for property modulation.
| Analogue ID | Design Strategy | Modification | Predicted LogP | Predicted Binding Affinity (ΔG) | Design Goal |
|---|---|---|---|---|---|
| DICLO-DN-01 | Fragment Growing | Add polar hydroxyl group | 2.8 | -10.2 kcal/mol | Increase Solubility |
| DICLO-DN-02 | Fragment Linking | Replace methyl with cyclopropyl | 3.5 | -11.5 kcal/mol | Increase Potency |
| DICLO-DN-03 | Scaffold Hopping | Replace pyridazinone with isoxazole | 3.1 | -9.9 kcal/mol | Novel Scaffold |
| DICLO-DN-04 | Fragment Growing | Extend phenyl ring with sulfonamide | 2.5 | -10.8 kcal/mol | Increase Potency & Solubility |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results.
Cheminformatics and Data Mining for this compound Research
Cheminformatics applies data science and computational methods to solve problems in chemistry. nih.gov For a mature compound like this compound, cheminformatics and data mining can be used to build predictive models for its behavior and to explore the vast chemical space for next-generation fungicides.
Predictive Modeling for Biological and Environmental Fate Parameters
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of computational toxicology and environmental science. ecetoc.orgepa.govtandfonline.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. epa.gov
For this compound and its potential analogues, QSAR/QSPR models can predict a wide range of important parameters without the need for extensive laboratory testing:
Biological Activity: Predicting fungicidal potency against various pathogens.
Environmental Fate: Estimating properties like soil sorption coefficient (Koc), water solubility, and biodegradation half-life, which are crucial for environmental risk assessment. ecetoc.orgacs.orgtandfonline.com
Toxicology: Predicting potential toxicity to non-target organisms such as fish, birds, or bees. nih.govepa.govcdc.govorst.edu
The table below provides an example of predicted parameters for this compound that could be generated by a suite of QSAR models.
| Parameter | Predicted Value | Model Type | Significance |
|---|---|---|---|
| LogP (Octanol-Water Partition) | 3.25 | QSPR | Bioaccumulation potential |
| Water Solubility | 5.5 mg/L | QSPR | Mobility in the environment |
| Soil Half-Life (DT50) | 120 days | QSAR | Persistence in soil |
| Aquatic Toxicity (LC50, Fish) | 2.1 mg/L | QSAR | Risk to aquatic ecosystems |
| Biodegradability | Not readily biodegradable | QSAR Classification | Environmental persistence |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results.
Machine Learning Applications in Chemical Space Exploration
Chemical space refers to the immense, multi-dimensional realm of all possible molecules. nih.gov Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this space, identify novel regions of interest, and generate new molecular ideas. nih.govacs.org Unlike traditional methods that explore local chemical space around a known active molecule, ML models can learn complex structure-activity relationships from large datasets and make predictions for entirely new classes of compounds. nih.govresearchgate.net
For this compound research, ML could be applied in several ways:
Generative Models: Deep learning architectures like Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) can be trained on databases of known fungicides. These models can then generate novel molecules that are predicted to be active but are structurally distinct from existing fungicides, including this compound. nih.gov
Predictive Modeling: Advanced ML algorithms, such as random forests or graph neural networks, can build highly accurate QSAR models for predicting fungicidal activity. nih.govacs.orgmdpi.com These models can screen billions of virtual compounds far more quickly than physical methods.
Chemical Space Visualization: Techniques like t-SNE (t-distributed Stochastic Neighbor Embedding) can be used to create 2D or 3D maps of the chemical space occupied by fungicides. This allows researchers to visualize where this compound is located relative to other compounds, identify unexplored regions, and guide the design of new, diverse molecules. nih.govresearchgate.net
The following table lists key molecular descriptors that would be used as inputs for machine learning models to explore the chemical space related to fungicides.
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Physicochemical | Molecular Weight, LogP, Polar Surface Area (PSA) | Bulk properties, lipophilicity, polarity |
| Topological | Wiener Index, Balaban J index | Molecular branching and connectivity |
| 2D Fingerprints | Extended-Connectivity Fingerprints (ECFP) | Presence of specific structural fragments |
| 3D Descriptors | Pharmacophore Features, Molecular Shape | Spatial arrangement of chemical features |
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Diclomezine Applications in Agrochemical Science
The primary application of this compound is the control of rice sheath blight. However, its specific mode of action—inhibiting melanin biosynthesis—suggests potential for a broader range of applications against other plant pathogenic fungi where melanin is a key virulence factor. thepharmajournal.com Melanin protects fungi from environmental stresses like UV radiation and enzymatic degradation by host plants. Fungi that rely on melanin for processes such as appressoria formation (a specialized structure for host penetration) could be susceptible to this compound.
Future research could systematically screen this compound against a wider array of phytopathogens. This could include, but is not limited to:
Foliar Pathogens: Investigating efficacy against diseases like gray mold (Botrytis cinerea) on various fruits and vegetables, and powdery mildew on crops like grapes and cherries. nih.gov
Soil-Borne Pathogens: Exploring its potential to manage diseases caused by species of Fusarium and Verticillium, which cause devastating wilts in numerous crops.
Combination Therapies: Research into synergistic effects when this compound is combined with fungicides that have different modes of action, such as succinate dehydrogenase inhibitors (SDHIs) or demethylation inhibitors (DMIs). bayer.ussyngenta-us.com This could lead to more robust disease control and help manage the development of fungicide resistance. scispace.com
Table 1: Potential Pathogen Targets for this compound Efficacy Screening
| Pathogen Species | Common Disease Caused | Rationale for Investigation |
| Magnaporthe grisea | Rice Blast | Melanin is essential for appressorial function and pathogenicity. thepharmajournal.com |
| Colletotrichum spp. | Anthracnose | Melanin is involved in appressoria formation and virulence. thepharmajournal.com |
| Verticillium dahliae | Verticillium Wilt | Produces melanin in its microsclerotia, which are survival structures. |
| Alternaria spp. | Leaf spots, blights | Produces DHN-melanin, contributing to its pathogenicity. frontiersin.org |
Development of Advanced Delivery Systems for Research Efficacy
To enhance the efficacy and precision of this compound in research settings, novel delivery systems can be explored. Current application methods can be improved to reduce environmental runoff and increase bioavailability. Advances are needed to reduce the volume of formulation required and ensure more precise delivery to the target area. google.com
Potential areas for development include:
Nano-formulations: Encapsulating this compound in nanoparticles could improve its solubility, stability, and controlled release. This can lead to sustained activity and better penetration into plant tissues.
Smart Delivery Systems: Developing formulations that release the active ingredient in response to specific environmental triggers, such as the presence of pathogenic fungi or specific pH levels on the leaf surface.
Seed Treatments: Creating advanced seed coating formulations with this compound to provide protection to seedlings during the critical early stages of growth against soil-borne pathogens.
Foam-based Delivery: Investigating foam formulations for precise application into the soil furrow during planting, which can reduce the total volume of product needed and increase efficacy. google.com
Integration of Multi-Omics Data in this compound Mechanism Research
While the primary mode of action of this compound is understood to be the inhibition of melanin biosynthesis, a deeper, system-level understanding is lacking. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response of fungi to this compound exposure. nih.govnih.gov This approach can reveal not only the primary target but also secondary effects and potential resistance mechanisms. nih.gov
Key research objectives using a multi-omics approach would include:
Transcriptomic Analysis: Using RNA-sequencing to identify genes that are differentially expressed in target fungi upon this compound treatment. This could reveal compensatory pathways or stress responses initiated by the fungus.
Proteomic Analysis: Identifying changes in the fungal proteome to understand how this compound affects key enzymes and structural proteins beyond the direct melanin synthesis pathway.
Metabolomic Analysis: Profiling the changes in fungal metabolites to uncover disruptions in broader metabolic networks and identify biomarkers of this compound efficacy.
This comprehensive data can help in understanding the intricate regulatory pathways fungi use for melanin production and their response to chemical stressors. frontiersin.orgnih.gov
Table 2: Multi-Omics Approaches for this compound Research
| Omics Layer | Research Question | Potential Outcome |
| Transcriptomics | Which genes are up- or down-regulated in R. solani after this compound exposure? | Identification of stress response pathways and potential secondary targets. |
| Proteomics | How does the fungal proteome change in response to melanin inhibition? | Understanding downstream effects on cellular function and structure. |
| Metabolomics | What metabolic shifts occur when the melanin pathway is blocked? | Discovery of metabolic bottlenecks and biomarkers for fungicide exposure. |
| Genomics | What genetic variations confer resistance to this compound in fungal populations? | Development of molecular markers for monitoring fungicide resistance. |
Sustainable Synthesis and Environmental Remediation Strategies
The principles of green chemistry aim to reduce the use and generation of hazardous substances in chemical manufacturing. nih.gov Future research should focus on developing more sustainable and environmentally friendly synthesis routes for this compound. This could involve exploring biocatalytic processes using enzymes, which can increase yield and reduce waste compared to traditional chemical synthesis. nih.gov Another avenue is the use of greener solvents to minimize the environmental impact of production.
In parallel, research into the environmental fate and remediation of this compound is crucial. Strategies for mitigating its presence in soil and water systems should be developed.
Bioremediation: Identifying and characterizing microorganisms (bacteria or fungi) capable of degrading this compound in soil and water. This involves isolating microbes from contaminated sites and studying their metabolic pathways for breaking down the compound.
Phytoremediation: Investigating the potential of specific plants to absorb and metabolize this compound from the soil (phytoextraction) or to immobilize it in the root zone (phytostabilization), thereby preventing its leaching into groundwater. mdpi.commdpi.com
Collaborative Research Frameworks and Interdisciplinary Approaches
Advancing the research on this compound requires a departure from siloed approaches and the establishment of collaborative frameworks. The complexity of agrochemical science necessitates interdisciplinary efforts.
Academia-Industry Partnerships: Fostering collaborations between university research labs and agrochemical companies can bridge the gap between fundamental discovery and practical application.
Computational and Experimental Integration: Utilizing computer-aided drug discovery (CADD) can accelerate the identification of new potential targets for this compound or guide the design of derivatives with improved properties. nih.gov This involves integrating computational modeling with experimental validation in plant pathology labs.
Global Research Networks: Establishing international collaborations to study the efficacy of this compound on different regional strains of pathogens and under various climatic conditions. This is particularly relevant for understanding and managing the global spread of fungicide resistance.
Forensic Phytopathology: Applying principles from forensic plant pathology could help in tracing the origin and spread of resistant fungal strains, providing valuable data for developing effective management strategies. nih.gov
By embracing these future research directions, the scientific community can unlock the full potential of this compound, leading to more effective, sustainable, and resilient crop protection strategies.
Conclusion and Scholarly Outlook
Vision for Future Diclomezine-Related Scholarly EndeavorsFuture scholarly endeavors concerning this compound should aim to address the identified research gaps and build upon existing knowledge. Research could focus on developing more sustainable and environmentally benign synthesis routes, potentially exploring novel catalytic systems or green chemistry principles. Further investigation into its environmental fate and behavior, including detailed studies on its persistence in soil and water, and its impact on non-target organisms, is crucial for comprehensive risk assessment and regulatory compliance. Exploring synergistic combinations with other agrochemicals or biological control agents, such as fungicidally active yeasts, could enhance efficacy and broaden the spectrum of activity, while potentially reducing the overall chemical loadgoogle.com. Advanced analytical techniques could be employed to monitor this compound and its metabolites in complex environmental samples and biological systems with greater sensitivity and specificity. Finally, research into structure-activity relationships (SAR) of this compound analogs could lead to the discovery of new compounds with improved efficacy, reduced toxicity, or novel modes of action, contributing to the ongoing development of advanced crop protection solutions.
Compound List:
this compound
Rhizoctonia solani
Iodosulfuron-methyl sodium
Metsulfuron-methyl
Triazoxide
Tebufloquin
Cyflufenamid
Metrafenone
Pyriofenone
Proquinazid
Flutianil
Metalaxyl-M
Mefenoxam
Tricyclazole
Chromafenozide
Simeconazole
Sulfamethizole
Celecoxib
Diuron
Dichlobenil
Diflubenzuron
Q & A
Q. What are the key structural characteristics of Diclomezine, and how do they influence its fungicidal activity?
this compound (C₁₁H₈Cl₂N₂O) features a pyridazinone core linked to a 3,5-dichloro-4-methylphenyl group. The dihedral angle between the pyridazinone and phenyl rings is 8.6°, which is smaller than in structurally related compounds like 6-phenyl-3(2H)-pyridazinone (18.0°), suggesting enhanced planarity that may improve binding to fungal targets . The presence of chlorine atoms and the methyl group on the phenyl ring contributes to its lipophilicity and stability, critical for membrane penetration and bioactivity .
Methodological Insight : To verify structural parameters, use single-crystal X-ray diffraction (SC-XRD) with refinement parameters such as R-factor (<0.05) and high-resolution data (θmax >25°). Hydrogen atoms can be constrained using riding models during refinement .
Q. How is this compound synthesized, and what are the critical reaction steps?
this compound is synthesized via a cyclization/condensation reaction involving p-methylacetophenone, glyoxylic acid, and hydrazine. Key steps include:
Formation of the pyridazinone ring through cyclocondensation.
Chlorination at the 3,5-positions of the phenyl ring.
Purification via recrystallization in CH₂Cl₂ .
Methodological Insight : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via melting point analysis (mp 250.5–253.5°C) .
Advanced Research Questions
Q. How do intermolecular interactions stabilize this compound’s crystal structure, and what analytical methods are used to study them?
this compound’s crystal lattice (monoclinic, space group P2₁/c) is stabilized by:
- N–H⋯O hydrogen bonds (2.00 Å) forming centrosymmetric dimers.
- Halogen⋯halogen interactions (Cl⋯Cl = 3.379 Å).
- π⋯π stacking between aromatic rings (centroid-centroid distance = 3.698 Å) .
Methodological Insight : Use SC-XRD with a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K. Refinement software like SHELXL can model anisotropic displacement parameters for non-H atoms .
Q. What contradictions exist in structural data for this compound, and how can they be resolved?
Discrepancies in bond lengths and angles between studies may arise from temperature-dependent conformational changes or refinement methodologies. For example:
- C–C bond distances : Average 0.003 Å variation in SC-XRD data due to thermal motion .
- Hydrogen bonding : Differences in N–H⋯O geometry reported across studies require validation via neutron diffraction or quantum mechanical calculations .
Methodological Insight : Cross-validate results using complementary techniques like solid-state NMR or DFT simulations (e.g., B3LYP/6-31G* basis set) .
Q. How can researchers design experiments to study this compound’s mode of action against fungal pathogens?
In vitro assays : Measure minimum inhibitory concentrations (MICs) against Rhizoctonia solani using agar dilution methods.
Enzyme inhibition : Test binding affinity to fungal cytochrome bc₁ complex via surface plasmon resonance (SPR).
Metabolomic profiling : Use LC-MS to identify disrupted metabolic pathways in treated fungi .
Methodological Insight : Optimize experimental conditions (e.g., pH, temperature) based on this compound’s solubility profile (logP = 3.1) and stability in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
